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Compound of Interest

Compound Name: 3,5-Bis(benzyloxy)picolinonitrile

Cat. No.: B1442449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,5-Bis(benzyloxy)picolinonitrile is a substituted pyridine derivative that serves as a valuable

intermediate in organic synthesis, particularly in the realm of medicinal chemistry. Its structure,

featuring a picolinonitrile core flanked by two benzyloxy groups, offers a unique combination of

reactive sites, making it a versatile building block for the construction of more complex

molecules with potential therapeutic applications. The strategic placement of the nitrile and

benzyloxy functionalities allows for a wide range of chemical transformations, providing access

to a diverse array of novel compounds. This guide provides a comprehensive overview of the

known chemical properties of 3,5-Bis(benzyloxy)picolinonitrile, including its physicochemical

characteristics, spectral data, and synthetic considerations.

Chemical and Physical Properties
A summary of the key quantitative data for 3,5-Bis(benzyloxy)picolinonitrile is presented in

the table below for easy reference and comparison.
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Property Value Reference

Molecular Formula C₂₀H₁₆N₂O₂ [1]

Molecular Weight 316.35 g/mol [2]

CAS Number 1000025-92-2 [2]

Appearance Solid (at room temperature)
Inferred from related

compounds

Purity ≥96% (commercially available) [2]

Melting Point Not available

Boiling Point Not available

Solubility

Soluble in common organic

solvents such as chloroform

(CDCl₃) and dimethyl sulfoxide

(DMSO-d₆).

[3]

Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 3,5-
Bis(benzyloxy)picolinonitrile. Below are the expected spectral characteristics based on its

structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons of the pyridine ring and the benzyl groups, as well as the methylene

protons of the benzyloxy groups. The exact chemical shifts would need to be determined

experimentally.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in

the molecule, including the quaternary carbon of the nitrile group and the carbons of the

pyridine and benzene rings.

Fourier-Transform Infrared (FTIR) Spectroscopy
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The FTIR spectrum of 3,5-Bis(benzyloxy)picolinonitrile is expected to exhibit characteristic

absorption bands corresponding to its functional groups:

C≡N stretch (nitrile): A sharp absorption band is expected in the region of 2220-2260 cm⁻¹.

C-O-C stretch (ether): Strong absorptions are anticipated in the 1000-1300 cm⁻¹ region.

C=C and C=N stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

=C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

-CH₂- stretch (aliphatic): Absorptions in the 2850-2960 cm⁻¹ range.

Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at an m/z corresponding to the

molecular weight of the compound (316.35). Fragmentation patterns would likely involve the

loss of benzyl groups or other characteristic fragments.

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 3,5-
Bis(benzyloxy)picolinonitrile is not readily available in the searched literature, a plausible

synthetic route can be proposed based on established organic chemistry reactions.

Proposed Synthesis Workflow
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3,5-Dihydroxypicolinonitrile

Reaction Mixture

Benzyl Bromide (2 eq.) Base (e.g., K₂CO₃) Solvent (e.g., DMF or Acetone)

Heating / Reflux

Work-up (e.g., Filtration, Extraction)

Crude Product

Purification (e.g., Recrystallization or Column Chromatography)

3,5-Bis(benzyloxy)picolinonitrile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3,5-Bis(benzyloxy)picolinonitrile

Potential Derivatives

Nitrile Group (-CN)

Amines (-CH₂NH₂)
Reduction (e.g., LiAlH₄, H₂/Catalyst)

Carboxylic Acids (-COOH)Hydrolysis

Tetrazoles

Cycloaddition (e.g., with azides)

Benzyloxy Groups (-OCH₂Ph)

Phenols (-OH)

Hydrogenolysis (e.g., H₂/Pd-C)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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